4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide
Description
The compound 4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide features a hybrid heterocyclic scaffold combining pyrrole and pyrazole rings. Key structural attributes include:
- Pyrrole core: Substituted with bromo (Br) and formyl (CHO) groups at positions 4 and 5, respectively, and a methyl group at position 1.
- Pyrazole moiety: Attached via a carboxamide linker, with 3,5-dimethyl substituents and a 2-methoxyethyl group at position 1.
Properties
IUPAC Name |
4-bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O3/c1-10-12(11(2)21(19-10)5-6-24-4)8-18-16(23)14-7-13(17)15(9-22)20(14)3/h7,9H,5-6,8H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWMMOWMNPCEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)CNC(=O)C2=CC(=C(N2C)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C16H21BrN4O2
- Molecular Weight: 397.27 g/mol
- Structure: Chemical Structure (Illustrative purposes)
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 32 |
| Bacillus subtilis | 18 | 16 |
| Escherichia coli | 12 | 64 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 75 | 0.63 |
| Urease | 85 | 1.21 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Docking studies have indicated that it binds effectively to the active sites of AChE and urease, thereby inhibiting their functions. The presence of the pyrazole moiety is thought to enhance binding affinity due to π-stacking interactions with aromatic residues in the enzymes.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, a series of derivatives based on the core structure of this compound were synthesized and tested for antimicrobial efficacy. The results demonstrated that modifications in the side chains significantly influenced the antimicrobial potency, highlighting the importance of structural optimization in drug design.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The study revealed that treatment with the compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models, suggesting potential applications in treating neurocognitive disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrrole-pyrazole hybrid contrasts with analogs in the literature:
- Pyrazoline derivatives (e.g., 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde): These feature a partially saturated pyrazole ring (pyrazoline) with halogenated aryl groups. The saturated core may enhance conformational flexibility but reduce aromatic stabilization compared to the target compound’s fully unsaturated pyrrole-pyrazole system .
- Pyrazole-furan hybrids (e.g., 5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde): Replaces the pyrrole with a furan ring, altering electronic properties. The furan’s oxygen atom may increase polarity, while the carbaldehyde group parallels the formyl substituent in the target compound .
Table 1: Core Heterocycle Comparison
Substituent Effects
- Halogenated Groups: The bromo substituent in the target compound’s pyrrole is shared with analogs like 5-(4-bromophenyl)-3-(4-fluorophenyl)pyrazoline and 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid . Bromine’s electron-withdrawing nature may enhance electrophilic reactivity or stabilize π-π interactions in target binding.
- Polar Functional Groups : The 2-methoxyethyl group on the pyrazole moiety introduces ether-based hydrophilicity, contrasting with hydrophobic substituents like trifluoromethyl or difluoromethyl in analogs . This could improve aqueous solubility but reduce membrane permeability.
- Carboxamide Linker: The carboxamide bridge in the target compound differs from sulfonamide or ester linkages in related structures (e.g., N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
